molecular formula C23H22ClN3O2 B12050056 4-(4-chlorophenyl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide CAS No. 361194-89-0

4-(4-chlorophenyl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B12050056
CAS No.: 361194-89-0
M. Wt: 407.9 g/mol
InChI Key: QFXQXMBJYPXUPT-UHFFFAOYSA-N
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Description

This compound belongs to the hexahydroquinolinecarboxamide class, characterized by a partially hydrogenated quinoline core substituted with a carboxamide group. Key structural features include:

  • 2-Methyl substituent: Influences steric and electronic properties of the quinoline ring.
  • N-(4-Methylpyridin-2-yl) carboxamide: The pyridine ring with a 4-methyl group may enhance lipophilicity and receptor affinity.

This scaffold is of interest in medicinal chemistry due to its structural similarity to calcium channel modulators and antimicrobial agents .

Properties

CAS No.

361194-89-0

Molecular Formula

C23H22ClN3O2

Molecular Weight

407.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C23H22ClN3O2/c1-13-10-11-25-19(12-13)27-23(29)20-14(2)26-17-4-3-5-18(28)22(17)21(20)15-6-8-16(24)9-7-15/h6-12,21,26H,3-5H2,1-2H3,(H,25,27,29)

InChI Key

QFXQXMBJYPXUPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=C(C=C4)Cl)C(=O)CCC3)C

Origin of Product

United States

Preparation Methods

Hantzsch Reaction with Lewis Acid Catalysts

A classic approach involves the condensation of 4-chlorobenzaldehyde, dimedone (2,3-dimethyl-1,3-cyclohexanedione), and ammonium acetate under acidic catalysis. For example:

  • Catalyst : Gadolinium triflate (Gd(OTf)₃) or p-toluenesulfonic acid (p-TSA)

  • Conditions : Room temperature (RT), solvent-free or ethanol

  • Yield : 85–92% (Gd(OTf)₃), 76–99% (p-TSA)

Mechanism :

  • Condensation of 4-chlorobenzaldehyde and dimedone forms a β-keto aldehyde intermediate.

  • Cyclization with ammonium acetate generates the hexahydroquinoline core.

  • The 5-oxo group arises from keto-enol tautomerization.

Multicomponent Reactions with Ionic Liquids

A greener alternative employs ionic liquid catalysts like [H₂-DABCO][HSO₄]₂:

  • Components : 4-Chlorobenzaldehyde, dimedone, malononitrile, ammonium acetate

  • Conditions : Ethanol, RT, 5–15 min

  • Yield : 76–100%

Advantages :

  • Rapid reaction times (5–15 min)

  • Broad substrate tolerance (e.g., electron-withdrawing groups on aldehydes)

Functional Group Introduction: Carboxamide Formation

The carboxamide moiety is introduced via amidation or direct incorporation during core synthesis.

Post-Core Amidation

After synthesizing the hexahydroquinoline core, the carboxylic acid (or activated intermediate) is reacted with 4-methylpyridin-2-amine.

Method Reagents Conditions Yield Source
HATU/DIPEAHATU, DIPEA, DCMRT, overnight85–92%
p-TSAp-TSA, EthanolRT, grinding76–99%
Ethyl chloroformateEtCOCl, THF, Na₂CO₃Reflux, 5h68%

Key Steps :

  • Nitrile Hydrolysis : If the core contains a nitrile group (e.g., from malononitrile), concentrated H₂SO₄ converts it to a carboxylic acid.

  • Amidation : Activated carboxylic acids (e.g., HATU) react with 4-methylpyridin-2-amine to form the carboxamide.

Direct Incorporation via MCRs

In optimized protocols, the amine is included in the MCR to form the carboxamide in situ:

  • Components : 4-Chlorobenzaldehyde, dimedone, acetoacetanilide (with pyridinyl group), ammonium acetate

  • Catalyst : p-TSA or Gd(OTf)₃

  • Yield : >85% (solvent-free)

Catalyst and Solvent Optimization

Catalyst choice and solvent systems critically influence efficiency:

Catalyst Solvent Temperature Time Yield Source
p-TSAEthanolRT15–20 min76–99%
Gd(OTf)₃Solvent-freeRT2–6h85–92%
[H₂-DABCO][HSO₄]₂EtOHRT5–15 min76–100%

Solvent-Free Advantages :

  • Reduced waste

  • Higher yields (up to 99%)

  • Simplified workup

Analytical Characterization

Structural confirmation relies on:

Technique Key Observations Source
¹H NMR Singlet at δ 4.9 ppm (CH), methylene groups (δ 2.18–2.26 ppm), aromatic protons (δ 7–8 ppm)
IR C=O stretch (1678 cm⁻¹), NH bending (3251 cm⁻¹), CN stretch (2215 cm⁻¹)
Mass Spec [M+H]⁺ ion at m/z 518 (for bromo analog), consistent with molecular formula

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

  • Anticancer Properties : Research indicates that derivatives of hexahydroquinoline compounds exhibit anticancer effects. For instance, studies have shown that certain quinoline derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and metastasis . The compound may share similar mechanisms due to its structural characteristics.
  • Anti-inflammatory Effects : Some studies highlight the anti-inflammatory potential of quinoline derivatives. These compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cyclooxygenase enzymes (COX), which are crucial in inflammatory responses . This suggests that 4-(4-chlorophenyl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide could be explored for treating inflammatory diseases.
  • Antimicrobial Activity : The hexahydroquinoline structure has been associated with antimicrobial properties against various pathogens. Compounds with similar frameworks have been evaluated for their efficacy against bacteria and fungi, indicating a potential application in developing new antimicrobial agents .

Case Studies

  • Synthesis and Evaluation : A study synthesized several quinoline derivatives and evaluated their anticancer activities against human breast cancer cell lines. The findings suggested that modifications in the structure could lead to enhanced potency against specific cancer types . This paves the way for exploring the synthesized compound's efficacy in similar assays.
  • In Silico Studies : Computational studies have been employed to predict the binding affinities of various quinoline derivatives with target proteins involved in cancer progression and inflammation. Such studies can be instrumental in understanding how 4-(4-chlorophenyl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide interacts at the molecular level with biological targets .

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The following table highlights critical differences between the target compound and analogs from the provided evidence:

Compound Name / ID Key Substituents Molecular Formula Average Mass (Da) Key Structural Differences vs. Target Compound
Target Compound 4-(4-Cl-phenyl), 2-Me, N-(4-Me-pyridin-2-yl) - - Reference compound
4-(3-Chlorophenyl)-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-... 4-(3-Cl-phenyl), 2,7,7-triMe C₂₅H₂₆ClN₃O₂ 435.952 Chlorine position (3 vs. 4), additional methyl groups at C7
4-(4-Hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-N-(2-pyridinyl)-... 4-(4-OH-3-MeO-phenyl), 2,7,7-triMe, N-(2-pyridinyl) - - Electron-donating groups (OH, OMe) vs. Cl; pyridine substituent position
4-[5-(3-Chlorophenyl)-2-furyl]-2,7,7-trimethyl-N-(5-Me-pyridin-2-yl)-... 4-(3-Cl-phenyl-furyl), 2,7,7-triMe, N-(5-Me-pyridin-2-yl) - - Furan ring introduces π-conjugation; pyridine substituent position
4-(2,4-Dichlorophenyl)-2,7,7-trimethyl-N-(6-Me-pyridin-2-yl)-... 4-(2,4-diCl-phenyl), 2,7,7-triMe, N-(6-Me-pyridin-2-yl) - - Increased Cl substitution; pyridine substituent position
Key Observations:
  • Methyl Groups : Additional methyl groups (e.g., 2,7,7-trimethyl in ) increase steric bulk, which may reduce solubility but improve metabolic stability.
  • Heterocyclic Modifications : The furan-substituted analog introduces a planar heterocycle, altering electronic properties and possibly bioavailability.
  • Pyridine Substituents : Substituent positions on the pyridine ring (4-Me vs. 5-Me or 6-Me) influence steric interactions with target proteins .

Q & A

Basic Questions

Q. What are the established synthetic routes for preparing 4-(4-chlorophenyl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-hexahydroquinoline-3-carboxamide?

  • Methodology : Multi-component reactions (MCRs) under reflux conditions are commonly employed, using precursors such as 4-chlorobenzaldehyde, methyl acetoacetate, and 4-methylpyridin-2-amine. Catalytic amounts of ammonium acetate or L-proline in ethanol or methanol are typical, with yields ranging from 50–70% after purification by column chromatography. Structural analogs (e.g., hexahydroquinoline derivatives) highlight the importance of optimizing solvent polarity and temperature to enhance regioselectivity .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm regiochemistry and substituent positions. Key signals include aromatic protons (δ 6.5–8.5 ppm) and carbonyl carbons (δ ~165–175 ppm).
  • X-ray crystallography : Resolves conformational details, such as chair-like hexahydroquinoline rings and intramolecular hydrogen bonds (e.g., N–H⋯O). Synchrotron radiation improves resolution for analyzing π-π stacking between pyridinyl and chlorophenyl groups .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

  • Methodology :

  • Calcium channel modulation : Patch-clamp electrophysiology in HEK293 cells expressing Cav1.2 channels.
  • Antimicrobial screening : Disk diffusion assays against S. aureus and E. coli (10–100 µg/mL), with ampicillin as a positive control.
  • Cytotoxicity : MTT assays on human hepatoma (HepG2) and normal (HEK293) cell lines to assess selectivity .

Advanced Questions

Q. How can computational chemistry optimize the synthesis and predict reaction pathways for derivatives?

  • Methodology :

  • Reaction path search : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model transition states and intermediates. Software like Gaussian or ORCA identifies energetically favorable pathways (e.g., cyclocondensation steps).
  • Molecular docking : AutoDock Vina predicts binding affinities to target proteins (e.g., bacterial dihydrofolate reductase) to prioritize derivatives for synthesis .

Q. What experimental design strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Design of Experiments (DOE) : Apply fractional factorial designs to test variables (e.g., substituent electronegativity, solvent polarity) on bioactivity. For example, a 2⁴ design evaluates four factors (concentration, pH, temperature, cell line) to isolate confounding variables.
  • Meta-analysis : Use tools like RevMan to aggregate data from multiple studies, applying random-effects models to quantify heterogeneity .

Q. How does crystallographic data inform structure-activity relationship (SAR) studies?

  • Methodology :

  • Conformational analysis : Compare torsion angles (e.g., C9–N–C1–C6) from X-ray data to identify rigid vs. flexible regions.
  • Intermolecular interactions : Quantify hydrogen bond lengths (e.g., N–H⋯O = 2.8–3.1 Å) and π-π stacking distances (~3.5 Å) to correlate with antibacterial potency. Derivatives with bulkier substituents may disrupt stacking, reducing activity .

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

  • Methodology :

  • Flow chemistry : Continuous-flow reactors minimize side reactions (e.g., oxidation) by precise control of residence time and temperature.
  • Membrane separation : Use nanofiltration (MWCO 500 Da) to remove unreacted amines and aldehydes, achieving >95% purity. Process analytical technology (PAT) monitors reaction progress in real time .

Notes

  • Advanced methodologies integrate computational, experimental, and statistical tools to address complex research challenges.

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